Iodamide

Beschreibung

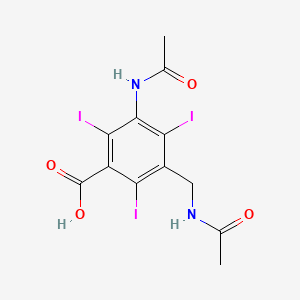

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11I3N2O4/c1-4(18)16-3-6-8(13)7(12(20)21)10(15)11(9(6)14)17-5(2)19/h3H2,1-2H3,(H,16,18)(H,17,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDGWALACJEJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11I3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023150 | |

| Record name | Iodamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440-58-4, 606-17-7 | |

| Record name | 3-(Acetylamino)-5-[(acetylamino)methyl]-2,4,6-triiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=440-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodamide [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000440584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08948 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IODIPAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iodamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RII332O0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Iodamide for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodamide is an iodinated contrast agent historically used in diagnostic imaging. Understanding its physicochemical properties is paramount for its effective and safe application in preclinical in vivo studies. This technical guide provides a comprehensive overview of the core physicochemical characteristics of iodamide, detailed experimental protocols derived from analogous compounds, and a discussion of its mechanism of action.

Physicochemical Properties of Iodamide

A thorough understanding of the physicochemical properties of a compound is critical for formulation development, predicting its behavior in a biological system, and designing robust in vivo experiments. Key properties for iodamide are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₁I₃N₂O₄ | PubChem |

| Molecular Weight | 627.94 g/mol | PubChem |

| Water Solubility | 0.3 g/100 mL (at 22°C) | --INVALID-LINK-- |

| Predicted LogP | -0.8 to 1.2 (range from various prediction tools) | Computational Prediction |

| Predicted pKa | Acidic pKa around 3-4 (carboxylic acid) | Computational Prediction |

Experimental Protocols for In Vivo Studies

Detailed in vivo study protocols specifically for iodamide are scarce in recent literature. However, protocols for structurally similar iodinated contrast agents, such as iopamidol and iohexol, can be adapted. The following sections provide detailed methodologies for common in vivo procedures that can serve as a starting point for studies involving iodamide.

Acute Toxicity (LD50) Determination in Rodents

The determination of the median lethal dose (LD50) is a standard initial step in toxicological assessment.

Objective: To determine the single dose of iodamide that is lethal to 50% of the test animal population.

Animal Model:

-

Species: Mice (e.g., BALB/c) or Rats (e.g., Wistar)[1]

-

Sex: Typically female, as they are often more sensitive[1]

-

Number of animals: Minimized by using methods like the up-and-down procedure (OECD 425)[1]

Materials:

-

Iodamide (or its meglumine salt)

-

Vehicle (e.g., sterile saline or water for injection)

-

Syringes and needles appropriate for the route of administration and animal size

-

Animal scale

-

Observation cages

Procedure:

-

Dose Preparation: Prepare a series of graded doses of iodamide in the chosen vehicle. The concentration should be such that the required dose can be administered in a volume appropriate for the animal's size (e.g., up to 10 mL/kg for oral gavage in rats).

-

Administration: Administer a single dose of iodamide to each animal. Common routes for toxicity testing of contrast agents include intravenous (IV) and intraperitoneal (IP) injection.[1]

-

Observation: Observe the animals continuously for the first few hours post-administration and then periodically (e.g., daily) for up to 14 days.[1]

-

Data Collection: Record all signs of toxicity, including changes in behavior, appearance, and physiological functions. Note the time of death for any fatalities.

-

LD50 Calculation: Use a validated statistical method, such as the Probit analysis, to calculate the LD50 from the mortality data.[1]

Published LD50 Data for Iodamide Meglumine:

-

Mice (IV): 9.0 g/kg

-

Rats (IV): 11.4 g/kg

-

Rabbits (IV): 13.2 g/kg

-

Rats (IP): 17.9 g/kg

-

Guinea Pigs (IP): 15.0 g/kg

In Vivo Imaging Protocol (Adaptable for Iodamide)

This protocol is based on studies using iopamidol and iohexol for imaging in rodent models and can be adapted for iodamide.

Objective: To visualize the distribution and clearance of iodamide using an appropriate imaging modality (e.g., CT or fluoroscopy).

Animal Model:

Materials:

-

Iodamide solution for injection (formulated for appropriate osmolality and pH)

-

Anesthesia (e.g., isoflurane)

-

Catheter for intravenous administration (if applicable)

-

Imaging system (e.g., micro-CT scanner)

-

Animal monitoring equipment (e.g., for temperature and respiration)

Procedure:

-

Animal Preparation: Anesthetize the animal and place it on the imaging bed. Ensure the animal's physiological parameters are stable.

-

Pre-contrast Imaging: Acquire a baseline scan of the region of interest before administering the contrast agent.[2]

-

Contrast Administration: Administer the iodamide solution via the desired route. For vascular imaging, intravenous injection is standard. The dose will depend on the specific imaging application and the concentration of the iodamide solution. For example, a bolus of 200 µl followed by an infusion has been used for iopamidol in mice.[2]

-

Post-contrast Imaging: Acquire a series of images at different time points after administration to visualize the distribution and clearance of the contrast agent.[2]

-

Image Analysis: Analyze the images to assess the enhancement in different tissues and organs over time. This can provide information on pharmacokinetics and biodistribution.

Mechanism of Action and Signaling Pathways

Primary Mechanism of Action: X-ray Attenuation

The primary mechanism of action for iodamide, as with all iodinated contrast agents, is its ability to attenuate X-rays. The iodine atoms in the iodamide molecule have a high atomic number and electron density. When X-rays pass through the body, these iodine atoms absorb the X-ray photons to a much greater extent than the surrounding soft tissues. This differential absorption creates a higher contrast in the resulting image, allowing for the visualization of blood vessels, organs, and other structures that would otherwise be difficult to distinguish.

Cellular and Signaling Effects

While the primary function of iodamide is as a contrast agent, high concentrations of iodinated compounds can have biological effects. Research on various iodinated contrast media has shown that they can induce oxidative stress in renal cells and modulate signaling pathways related to cell survival and proliferation. However, specific signaling pathways uniquely affected by iodamide have not been extensively documented. The diagram below illustrates a general workflow for investigating such potential off-target effects.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of iodamide for the design and execution of in vivo studies. While some data, such as LogP and pKa, are based on computational predictions, and detailed experimental protocols are adapted from similar compounds, the information presented herein serves as a valuable resource for researchers. It is recommended that key physicochemical parameters be experimentally verified and that adapted protocols be optimized for the specific research question and animal model.

References

- 1. researchgate.net [researchgate.net]

- 2. Intraperitoneal Delivery of Iopamidol to Assess Extracellular pH of Orthotopic Pancreatic Tumor Model by CEST-MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urinary Excretion of Iohexol as a Permeability Marker in a Mouse Model of Intestinal Inflammation: Time Course, Performance and Welfare Considerations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Iodamide Meglumine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Iodamide Meglumine, an ionic, monomeric iodinated contrast agent. The information compiled herein is based on established chemical principles and analogous processes for related iodinated contrast media, intended to serve as a valuable resource for professionals in drug development and chemical research.

Introduction

Iodamide meglumine is a diagnostic contrast medium used in medical imaging. Structurally, it is the meglumine salt of iodamide, which is 3-(Acetylamino)-5-[(acetylamino)methyl]-2,4,6-triiodobenzoic acid. The synthesis of this compound involves a multi-step process, beginning with the creation of the tri-iodinated aromatic core, followed by the synthesis of meglumine, and culminating in the formation of the final salt and its purification to pharmaceutical grade.

Synthesis of Iodamide

The synthesis of the iodamide active pharmaceutical ingredient (API) can be conceptually broken down into the formation of a key intermediate, 3-amino-2,4,6-triiodobenzoic acid, followed by functional group manipulations to arrive at the final iodamide structure.

Synthesis of 3-Amino-2,4,6-triiodobenzoic Acid

The foundational precursor for many iodinated contrast agents is a tri-iodinated aminobenzoic acid. One common method for the synthesis of 3-amino-2,4,6-triiodobenzoic acid involves the direct iodination of 3-aminobenzoic acid.

Experimental Protocol:

-

Dissolution: Dissolve 68.5 g of 3-aminobenzoic acid in 2000 mL of water containing 50 mL of concentrated hydrochloric acid.

-

Iodination: Slowly add a mixture of 290 g of iodine chloride and 290 mL of concentrated hydrochloric acid to the stirred solution.

-

Reaction: Gradually heat the mixture to 80-85°C and maintain this temperature with stirring for 3 hours.

-

Isolation: The crude 3-amino-2,4,6-triiodobenzoic acid precipitates from the solution upon cooling.

-

Purification: The crude product can be purified by recrystallization of its sodium salt from approximately five times its weight in water, with the addition of a small amount of sodium hydrogen sulfite to remove excess iodine. The purified acid is then precipitated by acidification.

A yield of approximately 70% of the purified product can be expected.

Synthesis of 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic Acid

A key intermediate in the synthesis of some iodinated contrast agents is 3-acetamido-5-amino-2,4,6-triiodobenzoic acid. This can be prepared from 3,5-diaminobenzoic acid.

Experimental Protocol:

-

Acetylation: Suspend 60.8 g (0.4 mol) of 3,5-diaminobenzoic acid in 3 liters of water and heat to 70-75°C. Add 100 mL (1.0 mol) of acetic anhydride dropwise and stir for 1 hour at this temperature. Cool the reaction mixture.

-

In-situ Hydrolysis and Iodination: To the resulting suspension of 3,5-diacetamidobenzoic acid, add 1150 mL of 2N hydrochloric acid and 333 mL of a 3.7M sodium iododichloride (NaICl₂) solution. Heat the mixture to 86°C and stir for 2 hours.

-

Quenching and Isolation: Cool the mixture and reduce the excess iodine chloride by adding sodium metabisulfite. The crude 3-acetamido-5-amino-2,4,6-triiodobenzoic acid is then filtered and washed with water.

-

Purification: The crude product is suspended in water and dissolved by adding sodium hydroxide solution to a pH of about 9. The solution is heated to approximately 80°C and decolorized with sodium dithionite. Ammonium chloride is added, and the pH is adjusted to about 7.5 with ammonia to precipitate the ammonium salt. The salt is filtered, washed, and then redissolved in water with sodium hydroxide. The pure acid is precipitated by the addition of hydrochloric acid, filtered, washed, and dried.[1][2]

This process is designed to produce a product with a low content of di-iodinated impurities.[2]

Synthesis of Iodamide

The final synthesis of iodamide, 3-(Acetylamino)-5-[(acetylamino)methyl]-2,4,6-triiodobenzoic acid, involves the acetylation of the remaining amino group and the methylamino group. The synthesis of this specific molecule is less commonly detailed in recent literature, but can be inferred from the synthesis of related compounds. A plausible route would involve the selective N-methylation and subsequent acetylation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.

Synthesis of Meglumine

Meglumine (N-methyl-D-glucamine) is an amino sugar derived from glucose and is used as a counter-ion to increase the solubility of acidic APIs.[3]

Experimental Protocol:

-

Formation of Schiff Base: D-glucose is condensed with monomethylamine in an alcoholic solvent, such as absolute ethanol, to form a Schiff base.

-

Catalytic Hydrogenation: The resulting Schiff base is then catalytically hydrogenated in the presence of a Raney nickel catalyst under hydrogen pressure.

-

Crystallization and Purification: After the reaction, the catalyst is filtered off, and the meglumine is crystallized from the ethanol solution upon cooling. Further purification can be achieved by recrystallization.

Formation and Purification of Iodamide Meglumine

The final step is the formation of the meglumine salt of iodamide, followed by purification to meet pharmaceutical standards.

Salt Formation

The salt is formed by reacting iodamide with an equimolar amount of meglumine in a suitable solvent.

Experimental Protocol:

-

Dissolution: Dissolve the purified iodamide in a suitable solvent, such as a mixture of water and a lower alcohol (e.g., ethanol or isopropanol).

-

Addition of Meglumine: Add an equimolar amount of meglumine to the solution with stirring. The reaction is typically carried out at room temperature to slightly elevated temperatures.

-

Crystallization: The iodamide meglumine salt is then crystallized from the solution, often by cooling or by the addition of a less polar co-solvent to reduce its solubility.

Purification

High purity is essential for parenteral drug products. The primary method for purifying iodamide meglumine is recrystallization.

Experimental Protocol:

-

Dissolution: The crude iodamide meglumine is dissolved in a minimal amount of a suitable hot solvent or solvent mixture (e.g., water, ethanol-water).

-

Decolorization: Activated carbon may be added to the hot solution to remove colored impurities.

-

Hot Filtration: The hot solution is filtered to remove the activated carbon and any insoluble impurities.

-

Crystallization: The filtrate is allowed to cool slowly to induce crystallization of the purified iodamide meglumine.

-

Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

High-performance liquid chromatography (HPLC) is a critical analytical technique for assessing the purity of the final product and for quantifying any impurities.[3][4][5][6][7]

Data Presentation

Table 1: Summary of Key Reactants and Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 3-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | Starting material for iodinated core |

| Iodine Chloride | ICl | 162.36 | Iodinating agent |

| 3-Amino-2,4,6-triiodobenzoic acid | C₇H₄I₃NO₂ | 514.82 | Key intermediate |

| 3,5-Diaminobenzoic acid | C₇H₈N₂O₂ | 152.15 | Alternative starting material |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acetylating agent |

| Iodamide | C₁₂H₁₁I₃N₂O₄ | 627.94 | Active Pharmaceutical Ingredient (acid form) |

| D-Glucose | C₆H₁₂O₆ | 180.16 | Starting material for meglumine |

| Monomethylamine | CH₅N | 31.06 | Reactant for meglumine synthesis |

| Meglumine | C₇H₁₇NO₅ | 195.21 | Counter-ion for salt formation |

| Iodamide Meglumine | C₁₂H₁₁I₃N₂O₄ • C₇H₁₇NO₅ | 823.15 | Final Drug Substance |

Table 2: Typical Process Parameters and Expected Outcomes

| Process Step | Key Parameters | Expected Yield | Purity Target (Post-purification) | Key Impurities |

| Iodination of 3-Aminobenzoic Acid | Temperature: 80-85°C, Reaction Time: 3 hours | ~70% | >98% | Di-iodinated and other under-iodinated species, residual starting material. |

| Acetylation and Iodination from Diamine | Acetylation: 70-75°C, Iodination: 86°C | High | >99% | Di-iodinated species, positional isomers. |

| Meglumine Synthesis | Catalytic hydrogenation under pressure | >90% | >99.5% | Unreacted glucose, over-reduction products. |

| Salt Formation and Crystallization | Equimolar reactants, controlled cooling | >95% | >99.8% | Residual free iodamide, residual free meglumine, solvent residues. |

Visualization of Workflows

Synthesis of Iodamide Core

Caption: Synthetic pathway for the iodamide core.

Overall Synthesis of Iodamide Meglumine

References

- 1. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]

- 2. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of meglumine in pharmaceutical formulations using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HPLC Method for Analysis of Meglumine on Primesep 100 Column by SIELC Technologies | SIELC Technologies [sielc.com]

- 7. shodex.com [shodex.com]

An In-depth Technical Guide to the Molecular Structure and Radiopacity of Iodamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and radiopacity of iodamide, an ionic, monomeric iodinated contrast agent. The document details its chemical composition, physicochemical properties, and the methodologies used to assess its efficacy as a contrast medium.

Molecular Structure of Iodamide

Iodamide, chemically known as 3-Acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid, is a derivative of tri-iodinated benzoic acid.[1] The core of the molecule is a benzene ring substituted with three iodine atoms at positions 2, 4, and 6. This high degree of iodination is the primary determinant of its radiopaque properties.

The molecular structure features two amide-containing side chains. At position 3, there is an acetamido group (-NHCOCH₃), and at position 5, an acetamidomethyl group (-CH₂NHCOCH₃). These side chains, along with the carboxyl group (-COOH) at position 1, influence the molecule's solubility and biological interactions.

The presence of the carboxyl group classifies iodamide as an ionic contrast agent, as this group can ionize at physiological pH. This property contributes to the osmolality of iodamide solutions.

Visualization of the Synthesis Pathway

The synthesis of iodamide and related tri-iodinated benzoic acid derivatives generally follows a multi-step process involving amination, acetylation, and iodination of a benzoic acid precursor. The following diagram illustrates a generalized synthetic workflow for such compounds.

Caption: Generalized synthetic pathway for tri-iodinated benzoic acid contrast agents.

Physicochemical Properties

The clinical performance and tolerance of iodinated contrast media are heavily influenced by their physicochemical properties. While specific quantitative data for iodamide are not extensively available in recent literature, the table below summarizes its key characteristics and provides a comparison with other well-documented iodinated contrast agents.

| Property | Iodamide | Iopamidol (Non-ionic Monomer) | Iodixanol (Non-ionic Dimer) |

| Chemical Formula | C₁₂H₁₁I₃N₂O₄ | C₁₇H₂₂I₃N₃O₈ | C₃₅H₄₄I₆N₆O₁₅ |

| Molar Mass ( g/mol ) | 627.94 | 777.09 | 1550.18 |

| Iodine Content (%) | 60.63 | 49.1 | 49.1 |

| Ionicity | Ionic | Non-ionic | Non-ionic |

| Solubility in Water | Good | High | High |

| Viscosity (mPa·s at 37°C) | Data not readily available | ~4.7 (300 mg I/mL) | ~11.8 (320 mg I/mL) |

| Osmolality (mOsm/kg H₂O) | High (ionic) | ~616 (300 mg I/mL) | ~290 (320 mg I/mL) |

Note: The values for Iopamidol and Iodixanol are provided for comparative purposes to illustrate the properties of different classes of iodinated contrast media.[2][3][4]

Radiopacity of Iodamide

The radiopacity of a substance is its ability to attenuate X-rays, which is fundamentally dependent on the atomic number of its constituent elements.[5] Iodine, with a high atomic number (Z=53), is highly effective at absorbing X-rays in the energy range used for diagnostic imaging.[6] The presence of three iodine atoms per molecule gives iodamide its high radiopacity.

Comparative Radiopacity of Iodinated Contrast Agents

The following table presents quantitative radiopacity data for several common iodinated contrast agents, which can serve as a reference for understanding the expected radiopacity of iodinated compounds.

| Contrast Agent (Concentration) | Mean Radiopacity (HU) |

| Isovue 370 (100%) | 3036.7 ± 117.8 |

| Visipaque 320 (100%) | 2435.5 ± 110.1 |

| Omnipaque 300 (100%) | 2344.6 ± 123.4 |

| Isovue 300 (100%) | 2217.4 ± 109.8 |

Data from a comparative study of different contrast agents.[9]

Experimental Protocols

Synthesis of 3-Acetamido-5-amino-2,4,6-triiodobenzoic Acid (A Key Intermediate)

This protocol is based on established methods for the synthesis of key intermediates for iodinated contrast agents.[10][11]

-

Acetylation of 3,5-Diaminobenzoic Acid:

-

Suspend 3,5-diaminobenzoic acid in water and heat to approximately 70-75°C.

-

Add acetic anhydride dropwise to the suspension while stirring.

-

Maintain the reaction temperature for 1 hour, then cool to room temperature to yield 3,5-diacetamidobenzoic acid.

-

-

Iodination:

-

Dilute the reaction mixture containing 3,5-diacetamidobenzoic acid with hydrochloric acid.

-

Add a solution of sodium dichloroiodate (NaICl₂) and heat the mixture to approximately 85-90°C with vigorous stirring for 2 hours. This step results in the hydrolysis of one acetamido group and subsequent iodination.

-

Cool the reaction mixture and reduce excess iodine chloride with a suitable reducing agent (e.g., sodium bisulfite).

-

The product, 3-acetamido-5-amino-2,4,6-triiodobenzoic acid, precipitates and can be collected by filtration.

-

-

Purification:

-

The crude product is suspended in water and dissolved by adjusting the pH to ~9 with sodium hydroxide.

-

The solution is then decolorized, and the purified product is precipitated by the addition of hydrochloric acid.

-

The final product is filtered, washed with water, and dried.

-

Determination of Radiopacity

The following is a generalized experimental protocol for the quantitative assessment of the radiopacity of a contrast agent like iodamide.[9][12]

Caption: A typical workflow for the quantitative measurement of radiopacity.

-

Preparation of Samples and Standards:

-

Prepare a series of aqueous solutions of iodamide at varying concentrations (e.g., 50, 100, 200, 300 mg I/mL).

-

Fill cylindrical phantoms (e.g., small vials) of a known diameter with each solution.

-

An aluminum step wedge with steps of varying, known thicknesses is used as a reference standard for radiopacity.

-

-

Radiographic Imaging:

-

Place the phantoms and the aluminum step wedge on a platform within a CT scanner.

-

Acquire images using standardized exposure parameters (e.g., 120 kVp, 100 mAs).

-

-

Image Analysis:

-

Using the scanner's software, define a circular Region of Interest (ROI) within the image of each phantom.

-

Calculate the mean and standard deviation of the pixel values within each ROI, which are expressed in Hounsfield Units (HU).

-

Similarly, measure the mean HU for each step of the aluminum wedge.

-

-

Quantification of Radiopacity:

-

Generate a calibration curve by plotting the known aluminum thickness of each step of the wedge against its measured mean HU value.

-

The radiopacity of each iodamide solution can be expressed as an equivalent thickness of aluminum by interpolating its mean HU value on the calibration curve.

-

Additionally, a plot of iodamide concentration versus mean HU can be generated to demonstrate the linear relationship.

-

Signaling Pathways and Biological Interactions

There is a limited amount of specific information available in the scientific literature regarding the direct interaction of the iodamide molecule with specific cellular signaling pathways. As an extracellular contrast agent, iodamide is designed to be biologically inert and rapidly excreted by the kidneys. Its biological effects are primarily related to the physicochemical properties of its solution, such as osmolality and viscosity, rather than specific receptor-mediated signaling.[4] The high osmolality of ionic contrast agents like iodamide can induce physiological responses, but these are generally not considered to be specific signaling events.

Conclusion

Iodamide is a first-generation, ionic, monomeric contrast agent whose radiopacity is derived from its tri-iodinated benzoic acid structure. While it has been largely superseded by non-ionic and dimeric agents with improved safety profiles (lower osmolality and viscosity), an understanding of its fundamental molecular structure and properties remains relevant for the field of diagnostic imaging and the development of new contrast media. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of such compounds.

References

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Contrast media viscosity versus osmolality in kidney injury: lessons from animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nanoparticle contrast agents for X-ray imaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative distribution of iodinated contrast media in body computed tomography: data from a large reference cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differences in radiopacity among CT contrast agents and concentrations: A quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]

- 11. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]

- 12. Radiopacity of experimental composite resins containing radiopaque materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Iodamide and Its Derivatives: A Technical Guide

Introduction

Iodamide is a tri-iodinated benzamide derivative that has been used as a radio-contrast agent. A thorough understanding of its structural and chemical properties through spectroscopic analysis is crucial for drug development, quality control, and stability studies. This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize iodamide and its derivatives.

Disclaimer: Publicly available, peer-reviewed spectroscopic data specifically for iodamide is limited. Therefore, this guide utilizes data for a structurally similar and well-characterized iodinated contrast agent, Iopamidol , as a representative example to illustrate the principles and data presentation. The experimental protocols provided are generalized for the analysis of such compounds.

Data Presentation: Spectroscopic Data for Iopamidol (Representative Example)

The following tables summarize the expected quantitative data from various spectroscopic analyses of Iopamidol.

Table 1: ¹H NMR Spectroscopic Data of Iopamidol

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.968 | Broad Peak | Amide Protons (Ar-CONH) |

| ~4.5 | Doublet | Methine Protons (CH-OH) |

| 4.159 | Singlet | Methylene Protons (CH₂-OH) |

| 3.849 | Singlet | Methylene Protons (CH₂-OH) |

| ~3.6 | Triplet | Tromethamine (additive) |

| ~1.5 | Doublet | Impurities |

| ~1.2 | Triplet | Impurities |

| 4.8 | Peak | Water |

Note: Data extracted from a study on Iopamidol formulations, which may include excipients and impurities[1].

Table 2: ¹³C NMR Spectroscopic Data of Iopamidol

| Chemical Shift (δ) ppm | Assignment |

| 0-220 | Expected range for organic molecules |

Note: Specific experimental ¹³C NMR data for Iopamidol was not available in the searched literature. The chemical shift values for ¹³C nuclei are distributed over a range of 0-220 ppm[1].

Table 3: Mass Spectrometry Data for Iopamidol

| Parameter | Value | Source |

| Molecular Formula | C₁₇H₂₂I₃N₃O₈ | PubChem[2] |

| Molecular Weight | 777.1 g/mol | Daicel Pharma[3] |

| Monoisotopic Mass | 776.8541 Da | PubChem[2] |

Note: The fragmentation pattern would be dependent on the ionization technique used.

Table 4: FT-IR Spectroscopic Data of Iopamidol

| Wavenumber (cm⁻¹) | Assignment |

| ~3425 | N-H and O-H stretching vibrations |

| ~1704 | C=O (Amide I) stretching vibration |

Note: Data is derived from a study on the interaction of iopamidol with another compound, which may influence peak positions[4].

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure and identify the different chemical environments of protons (¹H NMR) and carbons (¹³C NMR) in the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the iodamide or derivative sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 500 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 125 MHz or corresponding frequency for the available ¹H field strength.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the reference signal (TMS at 0 ppm or the residual solvent peak).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern for structural elucidation.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a water/organic solvent mixture).

-

The solvent should be compatible with the chosen ionization technique.

-

For techniques like Electrospray Ionization (ESI), the addition of a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can aid in ionization.

-

-

Instrumentation and Analysis:

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument is recommended.

-

Ionization Source: Electrospray Ionization (ESI) is a common soft ionization technique suitable for polar molecules like iodamide.

-

Mass Analyzer Mode: Acquire spectra in both positive and negative ion modes to determine the most sensitive mode for the analyte.

-

Data Acquisition:

-

Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Tandem MS (MS/MS) Mode: Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

-

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass of the expected compound.

-

Analyze the fragmentation pattern to identify characteristic losses and fragments that can confirm the structure of the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Solid Samples):

-

KBr Pellet Method:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet-pressing die and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the powdered sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

-

Instrumentation and Analysis:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Background Scan: Perform a background scan of the empty sample compartment (or with the clean ATR crystal) to subtract the contribution of atmospheric water and carbon dioxide.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is usually sufficient.

-

Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands (peaks) in the spectrum.

-

Correlate the wavenumbers of these bands to specific functional groups (e.g., O-H, N-H, C=O, C-I) using standard correlation tables.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a pharmaceutical compound like iodamide.

A generalized workflow for the spectroscopic analysis of a pharmaceutical compound.

References

In Vitro Cytotoxicity of Iodamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of iodinated contrast media, with a focus on the underlying mechanisms and relevant assay methodologies. While specific quantitative data for iodamide is limited in publicly available literature, this guide leverages data from closely related iodinated contrast agents to provide a thorough understanding of its expected cytotoxic profile. The primary mechanisms of cytotoxicity induced by this class of compounds involve the induction of apoptosis, mediated by oxidative stress and the modulation of key cellular signaling pathways.

Core Concepts in Iodamide-Induced Cytotoxicity

Iodinated contrast media (ICM), including agents like iodamide, can induce cellular damage, primarily through the generation of reactive oxygen species (ROS). This oxidative stress can trigger a cascade of events leading to programmed cell death, or apoptosis. Key signaling pathways implicated in this process include the AKT, JNK, and p38 MAPK pathways.

Quantitative Analysis of Cytotoxicity

| Contrast Agent | Cell Line | Assay | Concentration | Result | Reference |

| Iopromide | LLC-PK1 | MTT | 62.5 mmol/L | 69% of undamaged control cells | [1] |

| Iomeprol | LLC-PK1 | MTT | 62.5 mmol/L | 69% of undamaged control cells | [1] |

| Iohexol | Human Adipose-derived Mesenchymal Stem Cells | MTS | 12.5% - 100% of stock solution | Dose-dependent decrease in cell viability | [2] |

| Diatrizoate (ionic) | Human Neutrophils | Annexin V Flow Cytometry | 20 mg/mL | 69.6 +/- 2.9% apoptotic cells | [3] |

| Ioxaglate (ionic) | Human Neutrophils | Annexin V Flow Cytometry | 20 mg/mL | 58.9 +/- 2.0% apoptotic cells | [3] |

| Iohexol (non-ionic) | Human Neutrophils | Annexin V Flow Cytometry | 20 mg/mL | 57.3 +/- 2.9% apoptotic cells | [3] |

| Iotrolan (non-ionic) | Human Neutrophils | Annexin V Flow Cytometry | 20 mg/mL | 57.1 +/- 2.6% apoptotic cells | [3] |

| Various ICMs | Human Peripheral Blood Mononuclear Cells | Cell Viability Assay | 50 mgI/ml | ~50% reduction in cell viability | [4] |

Experimental Protocols for Cytotoxicity Assessment

A variety of in vitro assays are employed to evaluate the cytotoxic effects of iodinated contrast media. The following sections detail the methodologies for the most commonly used assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[6] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Compound Treatment: Expose the cells to various concentrations of the iodinated contrast agent. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the desired incubation period (typically 24-72 hours), add MTT solution to each well to a final concentration of 0.5 mg/mL.[6]

-

Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[7]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[6]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells.[8]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[8][9]

Protocol:

-

Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the test compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8]

-

Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new 96-well plate.[10]

-

LDH Reaction: Add the LDH reaction mixture, containing the substrate and tetrazolium salt, to each well of the new plate.

-

Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[8]

-

Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.[9]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.[11]

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled fragments can then be visualized and quantified using fluorescence microscopy or flow cytometry.[12]

Protocol:

-

Cell Fixation and Permeabilization: Fix the treated cells with a cross-linking agent like paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow entry of the labeling reagents.[13]

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTPs.[13]

-

Washing: Wash the cells to remove any unincorporated labeled nucleotides.

-

Analysis: Analyze the cells using a fluorescence microscope to visualize apoptotic cells or a flow cytometer for quantitative analysis of the apoptotic cell population.[14]

Signaling Pathways in Iodinated Contrast Media-Induced Cytotoxicity

The cytotoxic effects of iodinated contrast agents are often mediated by complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

ROS-Dependent Apoptosis Pathway

High concentrations of iodinated contrast media can induce the production of Reactive Oxygen Species (ROS), leading to oxidative stress and triggering the intrinsic pathway of apoptosis.[15]

Caption: ROS-Dependent Intrinsic Apoptosis Pathway.

AKT Signaling Pathway in Cytotoxicity

The AKT signaling pathway is a crucial regulator of cell survival. Inhibition of AKT activity by iodinated contrast media can promote apoptosis.[15]

References

- 1. Cytotoxicity of iodinated and gadolinium-based contrast agents in renal tubular cells at angiographic concentrations: in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic Effects of Nonionic Iodinated Contrast Agent on Human Adipose-derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iodinated contrast media induce neutrophil apoptosis through a mitochondrial and caspase mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. LDH cytotoxicity assay [protocols.io]

- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]

- 13. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 15. High Concentration of Iopromide Induces Apoptosis and Autophagy in Human Embryonic Kidney Cells via Activating a ROS-dependent Cellular Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Biodistribution of Iodamide and Related Ionic Contrast Media in Animal Models

A Note to Researchers, Scientists, and Drug Development Professionals:

Introduction to Iodamide and Ionic Contrast Media

Iodamide is a first-generation, high-osmolality ionic monomeric contrast agent. Like other agents in its class, its primary function in diagnostic imaging relies on the high atomic weight of its three iodine atoms, which attenuate X-rays, and its physiological handling by the body. Following intravenous administration, these agents are typically distributed in the extracellular fluid and are rapidly excreted, largely unchanged, by the kidneys through glomerular filtration.

Pharmacokinetics of Iodamide in Animal Models: Qualitative Summary

Studies have been conducted on iodamide in a variety of animal models, including mice, rabbits, cats, and dogs.[1] The primary route of elimination for iodamide is renal excretion.[2] In dogs, the renal excretion of iodamide was found to be enhanced by the co-administration of cimetidine, which was suggested to be due to an increase in renal tubular secretion.[2]

Quantitative Pharmacokinetic Data (Surrogate: Diatrizoate)

The following tables summarize key pharmacokinetic parameters for the surrogate compound, diatrizoate, in rats and dogs. These parameters are essential for inter-species comparison and for the extrapolation of data in drug development.

Table 1: Pharmacokinetic Parameters of Diatrizoate in Dogs

| Parameter | Value | Route of Administration | Dosage | Animal Model | Source |

| Elimination Half-life (t½) | 50 - 62 min | Intravenous | Not Specified | Dog | [3] |

| Distribution | Biphasic (rapid distribution followed by slower excretion) | Intravenous | Not Specified | Dog | [3] |

| Primary Excretion Route | Renal | Intravenous | Not Specified | Dog | [3] |

Table 2: Biodistribution of Diatrizoate in Rats (Time Post-Injection)

| Tissue | 40 seconds (% Injected Dose/g) | 2 minutes (% Injected Dose/g) | 5 minutes (% Injected Dose/g) | 15 minutes (% Injected Dose/g) | Source |

| Blood | 1.2 | 0.8 | 0.5 | 0.2 | [2] |

| Kidney | 10.0 | 8.0 | 6.0 | 3.0 | [2] |

| Heart | 0.6 | 0.4 | 0.2 | 0.1 | [2] |

| Lungs | 0.7 | 0.5 | 0.3 | 0.1 | [2] |

| Spleen | 0.5 | 0.3 | 0.2 | 0.1 | [2] |

| Brain | <0.1 | <0.1 | <0.1 | <0.1 | [2] |

Note: The values in Table 2 are estimated from graphical representations in the source and are intended for comparative purposes.

Experimental Protocols

The methodologies employed in pharmacokinetic and biodistribution studies of iodinated contrast media are critical for the interpretation of the resulting data. Below are detailed protocols representative of those used for studying agents like diatrizoate, which would be applicable to iodamide.

Animal Models and Housing

-

Species: Sprague-Dawley rats or Beagle dogs are commonly used.

-

Health Status: Animals should be healthy, with no signs of renal impairment.

-

Housing: Animals should be housed in temperature- and humidity-controlled facilities with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum.

Drug Administration

-

Formulation: The contrast agent (e.g., diatrizoate meglumine) is typically formulated in a sterile aqueous solution. For biodistribution studies, a radiolabeled form (e.g., with ¹²⁵I) is used.

-

Route of Administration: For pharmacokinetic and biodistribution studies, the most common route is intravenous (IV) bolus injection, typically via a tail vein in rats or a cephalic vein in dogs.

-

Dosage: Dosages can vary, but a common dose for comparative studies in rats is around 612 mg of iodine per kg of body weight.[2]

Sample Collection for Pharmacokinetic Analysis (Dog Model)

-

Blood Sampling: Serial blood samples (e.g., 2-3 mL) are collected at predetermined time points (e.g., 2, 5, 10, 15, 30, 60, 90, 120, and 240 minutes post-injection).

-

Sample Processing: Blood samples are collected into heparinized tubes and centrifuged to separate the plasma.

-

Urine Collection: Urine is collected, often via a catheter, over specified intervals to determine the extent of renal excretion.

Tissue Collection for Biodistribution Analysis (Rat Model)

-

Euthanasia: At designated time points post-injection (e.g., 40 seconds, 2, 5, and 15 minutes), groups of rats are euthanized.[2]

-

Tissue Dissection: Key organs and tissues (e.g., blood, kidney, heart, lungs, spleen, brain, liver, muscle) are rapidly dissected, weighed, and rinsed.

-

Radioactivity Measurement: If a radiolabeled compound is used, the radioactivity in each tissue sample is measured using a gamma counter. The percentage of the injected dose per gram of tissue is then calculated.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for quantifying the concentration of the contrast agent in plasma and urine samples.

-

Gamma Counting: For radiolabeled compounds, a gamma counter is used to determine the amount of radioactivity in tissues and fluid samples.

Visualizations

Experimental Workflow for a Biodistribution Study

Caption: Workflow for a typical biodistribution study of a radiolabeled contrast agent in rats.

Logical Relationship of Pharmacokinetic Processes

Caption: A two-compartment model illustrating the pharmacokinetics of ionic contrast media.

Conclusion

While specific, detailed quantitative data on the pharmacokinetics and biodistribution of iodamide in animal models is sparse in recent literature, the established principles for ionic monomeric contrast agents provide a strong framework for understanding its expected behavior. The data for diatrizoate serves as a useful surrogate, indicating rapid distribution into the extracellular fluid followed by swift renal elimination. The experimental protocols and workflows outlined in this guide are standard for the preclinical evaluation of such compounds and can be readily adapted for further investigation into iodamide or novel contrast agents.

References

Navigating the Physicochemical Landscape of Iodinated Contrast Agents: A Guide to Solubility and Stability in Physiological Buffers

Disclaimer: This technical guide provides a comprehensive overview of the principles and methodologies for assessing the solubility and stability of iodinated contrast agents (ICAs) in physiological buffers. It is important to note that a thorough search of publicly available scientific literature and databases did not yield specific quantitative solubility and stability data for Iodamide . Therefore, this document will focus on the general characteristics of non-ionic, tri-iodinated benzoic acid derivatives, a class to which iodamide belongs, using data from structurally similar and well-documented agents as illustrative examples. The experimental protocols and pathways described are generally applicable for the characterization of iodamide.

Introduction to Iodinated Contrast Agents

Iodinated contrast agents are indispensable tools in diagnostic imaging, enhancing the visibility of internal structures in X-ray-based examinations.[1] Their efficacy and safety are intrinsically linked to their physicochemical properties, primarily their solubility and stability in physiological media.[2][3] Non-ionic ICAs are designed to be highly water-soluble and biologically inert to ensure patient safety and effective distribution in the body.[4][5] This guide delves into the critical aspects of solubility and stability of these agents in physiological buffers, providing researchers, scientists, and drug development professionals with a foundational understanding and practical methodologies.

Solubility of Iodinated Contrast Agents in Physiological Buffers

The solubility of an ICA in physiological buffers (pH ~7.4) is paramount for its formulation as an injectable solution and its in vivo behavior. Non-ionic ICAs, as a class, are characterized by their high aqueous solubility, a feature attributed to the presence of multiple hydrophilic side chains containing hydroxyl groups attached to the tri-iodinated benzene ring.[5][6]

Factors Influencing Solubility

Several factors can influence the solubility of ICAs in physiological buffers:

-

Molecular Structure: The number and nature of hydrophilic side chains are primary determinants of water solubility.[6]

-

pH: While non-ionic ICAs are less affected by pH changes compared to their ionic counterparts, extreme pH values can potentially lead to degradation, which might affect solubility.

-

Temperature: Solubility generally increases with temperature, although this relationship needs to be experimentally determined for each compound.

-

Buffer Composition: The presence of different ions and excipients in the formulation can influence the solubility of the ICA.

Representative Solubility Data

While specific data for iodamide is unavailable, the following table provides an overview of the aqueous solubility of other non-ionic ICAs to illustrate the typical high solubility of this class of compounds.

| Iodinated Contrast Agent | Type | Aqueous Solubility | Reference(s) |

| Iopamidol | Non-ionic | Very soluble in water | [5] |

| Iohexol | Non-ionic | High water solubility | [5] |

| Iopromide | Non-ionic | High water solubility | [4] |

| Iodixanol | Non-ionic | Water soluble | [6] |

Table 1: Aqueous Solubility of Representative Non-ionic Iodinated Contrast Agents. This table is intended to provide a general understanding of the solubility of this class of compounds.

Stability of Iodinated Contrast Agents in Physiological Buffers

The chemical stability of ICAs in physiological buffers is crucial for ensuring their safety and efficacy throughout their shelf-life and upon administration. Degradation can lead to a loss of potency, the formation of potentially toxic by-products, and changes in physicochemical properties.[7]

Degradation Pathways

The primary degradation pathways for ICAs in aqueous solutions involve hydrolysis and oxidation.[4][7] The tri-iodinated benzene ring, the core structure of these agents, is generally stable, but the side chains can be susceptible to degradation under certain conditions.[7][8]

Common degradation pathways include:

-

Hydrolysis: Cleavage of amide bonds in the side chains can occur under acidic or basic conditions.[7]

-

Oxidation: The molecule can be susceptible to oxidation, potentially leading to the formation of various degradation products.[4]

-

Deiodination: The cleavage of the carbon-iodine bond is a potential degradation pathway, especially under photolytic or high-energy conditions.[7]

-

Decarboxylation: For ICAs containing a carboxylic acid group, the loss of carbon dioxide can occur under thermal stress.[7]

Factors Influencing Stability

The stability of ICAs in physiological buffers is influenced by several factors:

-

pH: The rate of hydrolysis is often pH-dependent.

-

Temperature: Higher temperatures generally accelerate degradation reactions.

-

Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

-

Presence of Oxidizing Agents: The presence of oxygen or other oxidizing species can promote oxidative degradation.

-

Presence of Metal Ions: Certain metal ions can catalyze degradation reactions.

Experimental Protocols

To ensure the quality, safety, and efficacy of an ICA, rigorous experimental testing of its solubility and stability is required. The following sections outline the general methodologies for these assessments.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Buffers: Prepare physiological buffers (e.g., phosphate-buffered saline, PBS) at the desired pH (typically 7.4).

-

Sample Preparation: Add an excess amount of the ICA to a known volume of the buffer in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of the ICA in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Testing: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop and validate a stability-indicating analytical method.[9][10]

Methodology:

-

Stress Conditions: Subject solutions of the ICA in physiological buffers to various stress conditions, including:

-

Acidic and Basic Hydrolysis: Treat with dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) at elevated temperatures.

-

Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Expose to dry heat and elevated temperatures in solution.

-

Photostability: Expose to light according to ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.

-

Peak Purity and Mass Balance: Assess the peak purity of the parent drug and identify and quantify the degradation products. Perform a mass balance analysis to account for all the material.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and the increase in degradation products over time. HPLC with UV detection is the most common technique for this purpose.[11][12]

Key Method Parameters:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the API and degradation products have significant absorbance.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[12]

Visualizations

Experimental Workflow for Solubility and Stability Assessment

Caption: Experimental workflow for assessing the solubility and stability of an iodinated contrast agent.

General Degradation Pathway of a Tri-iodinated Contrast Agent

Caption: General degradation pathways for a tri-iodinated contrast agent under various stress conditions.

Conclusion

References

- 1. radiopaedia.org [radiopaedia.org]

- 2. research.bau.edu.tr [research.bau.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]

- 5. Beilu Non-ionic Contrast Agents Types, Ionic And Nonionic Contrast Media Comparison [beilupharma.com]

- 6. eimj.org [eimj.org]

- 7. benchchem.com [benchchem.com]

- 8. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation [sgs.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. questjournals.org [questjournals.org]

- 12. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

Quantum Chemical Calculations on the Iodamide Molecule: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the application of quantum chemical calculations to elucidate the molecular properties of iodamide, an iodinated contrast agent. A fundamental understanding of its three-dimensional structure, electronic properties, and vibrational behavior is critical for the rational design of new diagnostic agents and for understanding its interactions in biological systems. This document outlines the theoretical background and computational methodologies, presents representative data from density functional theory (DFT) calculations, and illustrates key concepts with detailed visualizations. The protocols and data herein serve as a comprehensive resource for researchers in computational chemistry, medicinal chemistry, and drug development.

Introduction

Iodamide is a member of the family of iodinated contrast media used in medical imaging techniques such as X-ray and computed tomography. The high electron density of the iodine atoms attenuates X-rays, enhancing the visibility of internal structures. The efficacy and safety of such agents are intrinsically linked to their molecular properties, including solubility, stability, and interaction with biological macromolecules.

Quantum chemical calculations offer a powerful in-silico approach to investigate these properties at an atomic level of detail. By solving the Schrödinger equation (or its approximations) for the iodamide molecule, we can predict its equilibrium geometry, electronic charge distribution, spectroscopic signatures, and reactivity. This guide details the theoretical and practical aspects of performing such calculations, with a focus on Density Functional Theory (DFT), a widely used and reliable method for systems of this nature.

Theoretical and Computational Methodologies

The computational investigation of the iodamide molecule is primarily conducted using Density Functional Theory (DFT). This method provides a good balance between computational cost and accuracy for medium-sized organic molecules containing heavy elements.

Level of Theory and Basis Set Selection

The choice of the functional and basis set is crucial for obtaining reliable results. For the calculations presented in this guide, the following combination is employed:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, offering a robust description of electronic correlation.

-

Basis Set: 6-311+G(d,p) . This triple-zeta basis set provides a flexible description of the valence electrons and includes diffuse functions (+) to accurately model lone pairs and anions, as well as polarization functions (d,p) to describe the non-spherical nature of electron density in bonds. For the iodine atom, an effective core potential (ECP) such as LANL2DZ is often employed to replace the core electrons, reducing computational cost while maintaining accuracy.

Experimental and Computational Protocols

The following protocol outlines the key steps in the quantum chemical analysis of the iodamide molecule:

-

Input Structure Generation: The initial 3D structure of the iodamide molecule is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

-

Vibrational Frequency Analysis: Following a successful geometry optimization, a frequency calculation is performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the theoretical vibrational spectra (IR and Raman).

-

Electronic Property Calculation: From the optimized geometry, various electronic properties are calculated, including the energies of the frontier molecular orbitals (HOMO and LUMO) and the distribution of atomic charges.

Methodological & Application

Application Notes and Protocols for Iodinated Contrast-Enhanced Micro-CT Imaging in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micro-computed tomography (micro-CT) is a non-destructive, high-resolution imaging modality essential for preclinical research, providing detailed three-dimensional anatomical information. However, the inherent low soft-tissue contrast in X-ray imaging necessitates the use of contrast agents. Iodinated compounds, such as iodamide and its analogs (e.g., iopamidol, iohexol), are widely used due to their high atomic number, which significantly increases X-ray attenuation.

These application notes provide detailed protocols for the use of iodinated contrast agents for both in vivo and ex vivo micro-CT imaging in murine models. While specific protocols for iodamide are less common in recent literature, the following guidelines, based on widely used non-ionic iodinated contrast agents, serve as a robust starting point for developing and optimizing imaging studies.

I. In Vivo Micro-CT Imaging with Iodinated Contrast Agents

In vivo imaging allows for longitudinal studies in the same animal, providing valuable insights into dynamic processes. The choice of administration route and imaging parameters is critical for optimal organ and vascular enhancement.

Experimental Protocol: Intravenous (IV) Administration for Vascular and Organ Imaging

This protocol is suitable for dynamic contrast-enhanced imaging of vasculature and major organs.

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (1-2% in oxygen) or another suitable anesthetic.

-

Place a catheter in the lateral tail vein for intravenous administration.

-

Position the animal on the micro-CT scanner bed and secure it to minimize motion artifacts.

-

-

Contrast Agent Administration:

-

Use a sterile, non-ionic iodinated contrast agent (e.g., iopamidol, iohexol, 300-370 mg I/mL).

-

For dynamic imaging, a continuous infusion is often recommended to maintain a steady-state blood concentration.

-

Administer an initial bolus injection followed by a continuous infusion. For a mouse, a suggested starting infusion rate is 1 mL/hr during the scan.[1]

-

Alternatively, for rapid scans, a single bolus injection can be used, with imaging commencing immediately after injection.

-

-

Micro-CT Imaging:

-

Acquire a pre-contrast scan before administering the agent.

-

Initiate the post-contrast scan sequence immediately after or during the administration of the contrast agent.

-

Optimal imaging for many soft tissues is often achieved around 15 minutes post-injection.[2]

-

Typical imaging parameters: 70 kVp tube voltage, 114 µA tube current, and a voxel size of approximately 41 µm.[2] Respiratory gating is recommended to reduce motion artifacts.[2]

-

Experimental Protocol: Intraperitoneal (IP) Administration for Abdominal Organ Imaging

IP administration provides a simpler alternative to IV injection for enhancing abdominal organs.

-

Animal Preparation:

-

Anesthetize the mouse as described for IV administration.

-

Position the animal on the scanner bed.

-

-

Contrast Agent Administration:

-

Inject the iodinated contrast agent into the peritoneal cavity.

-

A volume of 250 µL has been shown to provide optimal contrast for abdominal organs.[3]

-

-

Micro-CT Imaging:

Quantitative Data for In Vivo Imaging

| Parameter | Value | Application | Reference |

| IV Iohexol Dose | 25 µL/g | Dynamic contrast enhancement | [4] |

| IV Infusion Rate (Mouse) | 1 mL/hr (continuous) | Brain and liver imaging | [1] |

| IP Injection Volume | 125, 250, or 500 µL | Abdominal organ imaging | [3] |

| Optimal IP Imaging Time | 15 minutes post-injection | Abdominal organ imaging | [3] |

| Iopamidol HU in Left Ventricle | ~330 HU (at 15 min) | Thoracic imaging | [2] |

II. Ex Vivo Micro-CT Imaging with Iodinated Contrast Agents

Ex vivo staining of tissues with iodinated solutions allows for exceptionally high-resolution anatomical studies, particularly of complex structures like the brain and heart.

Experimental Protocol: Iodine Staining of Soft Tissues (e.g., Brain, Heart)

This protocol is adapted for fixed tissue specimens.

-

Tissue Preparation:

-

Perfuse the mouse with a fixative such as 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Dissect the organ of interest and continue fixation in 4% PFA overnight.

-

-

Staining Solution Preparation:

-

Prepare a staining solution using an iodinated contrast agent (e.g., Iopamiron) diluted in PFA or an iodine-potassium iodide solution (Lugol's solution).

-

Concentrations of 60 mg/mL and 150 mg/mL have been used for brain tissue.[5] For heart tissue, a 1.5% iodine-potassium iodide solution in 90% ethanol is effective.[6]

-

-

Tissue Staining:

-

Micro-CT Imaging:

-

After staining, briefly rinse the specimen in PBS to remove excess surface contrast agent.

-

Place the specimen in a sample holder, ensuring it remains moist to prevent dehydration artifacts.

-

Acquire images at high resolution (e.g., 39 µm³ voxel size).[5]

-

Quantitative Data for Ex Vivo Imaging

| Parameter | Value | Application | Reference |

| Brain Staining Concentration | 60 mg/mL or 150 mg/mL | Differentiating grey and white matter | [5] |

| Brain Staining Duration | 3, 7, or 14 days | Myelin structure detection | [5] |

| Heart Staining Solution | 1.5% Iodine-Potassium Iodide in 90% Ethanol | Cardiac structure visualization | [6] |

| Heart Staining Duration | 72 hours | Myocardial opacification | [6] |

| Embryo Staining Duration | 24 to 72 hours | Cardiovascular development | [8] |

Visualizations

References

- 1. In Vivo Diagnostic Imaging Using Micro-CT: Sequential and Comparative Evaluation of Rodent Models for Hepatic/Brain Ischemia and Stroke | PLOS One [journals.plos.org]

- 2. Contrast Agents for Quantitative MicroCT of Lung Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Mouse Segmentation Method Based on Dynamic Contrast Enhanced Micro-CT Images | PLOS One [journals.plos.org]

- 5. Ex vivo imaging of mouse brain using micro-CT with non-ionic iodinated contrast agent: a comparison with myelin staining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iodine staining outperforms phosphotungstic acid in high-resolution micro-CT scanning of post-natal mice cardiac structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Procedure for Rapid Imaging of Adult Mouse Brains with MicroCT Using Iodine-Based Contrast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid Three-Dimensional Phenotyping of Cardiovascular Development in Mouse Embryos by Micro-CT with Iodine Staining - PMC [pmc.ncbi.nlm.nih.gov]